molecular formula C9H15N3 B13254931 N-cyclopentyl-1-methyl-1H-pyrazol-3-amine

N-cyclopentyl-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13254931
M. Wt: 165.24 g/mol
InChI Key: HLUJGDJSBATQMO-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C9H15N3, is characterized by a cyclopentyl group attached to the nitrogen atom and a methyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-methyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with 1-methyl-3-chloropyrazole under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopentyl-1-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include modulation of enzyme activity, binding to receptor sites, and altering cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazol-3-amine: Lacks the cyclopentyl group, making it less hydrophobic.

    N-cyclopentyl-1H-pyrazol-3-amine: Lacks the methyl group, affecting its steric properties.

    1-Cyclopentyl-3-methyl-1H-pyrazol-4-amine: Different substitution pattern on the pyrazole ring.

Uniqueness

N-cyclopentyl-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclopentyl and methyl groups enhances its hydrophobicity and steric interactions, making it a valuable compound in various applications .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

N-cyclopentyl-1-methylpyrazol-3-amine

InChI

InChI=1S/C9H15N3/c1-12-7-6-9(11-12)10-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,10,11)

InChI Key

HLUJGDJSBATQMO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC2CCCC2

Origin of Product

United States

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